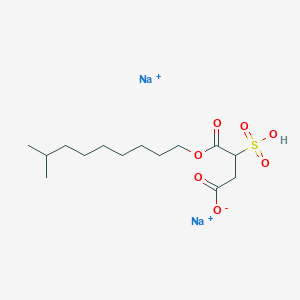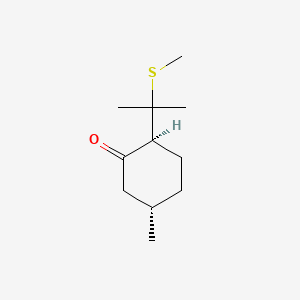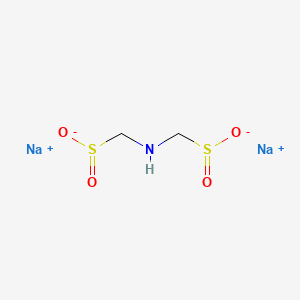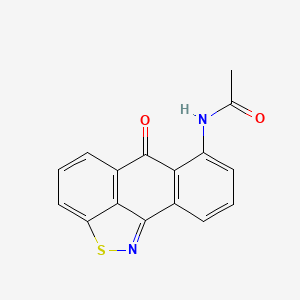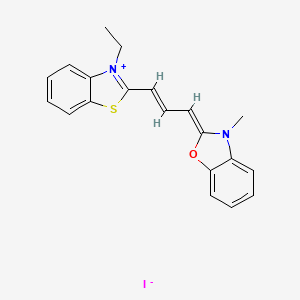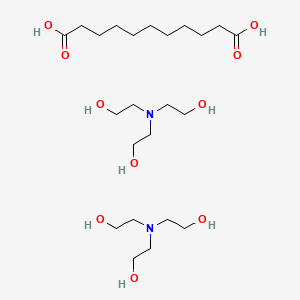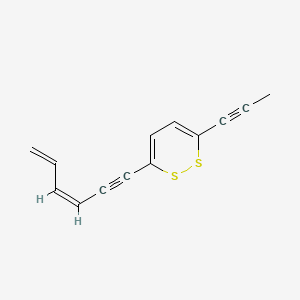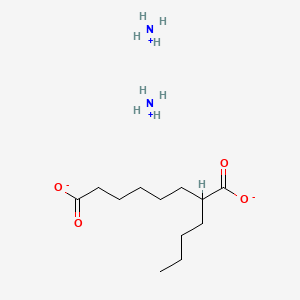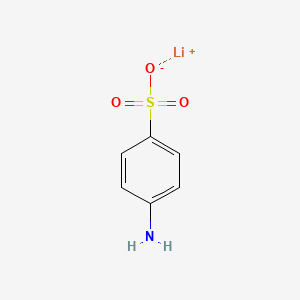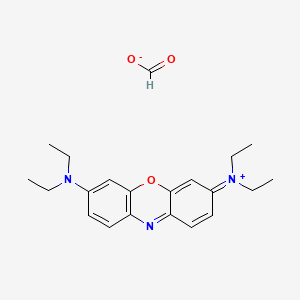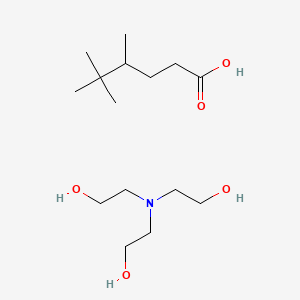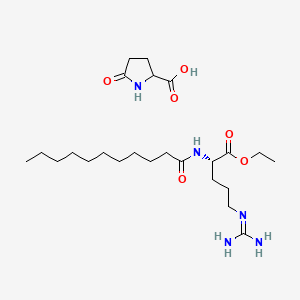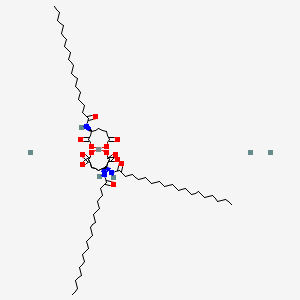
Trihydrogen tris(N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1)aluminate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trihydrogen tris(N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1)aluminate(3-) is a complex compound with significant applications in various fields. It is known for its unique chemical structure and properties, which make it valuable in scientific research and industrial applications.
Méthodes De Préparation
The synthesis of Trihydrogen tris(N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1)aluminate(3-) involves several steps. The primary method includes the reaction of stearic acid with L-glutamic acid under specific conditions to form the intermediate compound, which is then reacted with aluminum salts to produce the final product. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
Trihydrogen tris(N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1)aluminate(3-) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a surfactant and emulsifying agent due to its amphiphilic nature. In biology and medicine, it is explored for its potential in drug delivery systems and as a stabilizer for various formulations. Industrially, it is utilized in the production of cosmetics and personal care products .
Mécanisme D'action
The mechanism of action of Trihydrogen tris(N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1)aluminate(3-) involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. These interactions facilitate the compound’s ability to stabilize emulsions and enhance the delivery of active ingredients in various formulations .
Comparaison Avec Des Composés Similaires
Compared to similar compounds like disodium N-(1-oxooctadecyl)-L-glutamate and sodium hydrogen N-(1-oxooctadecyl)-L-glutamate, Trihydrogen tris(N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1)aluminate(3-) exhibits unique properties such as higher stability and better emulsifying capabilities. These characteristics make it more suitable for specific applications in the cosmetic and pharmaceutical industries .
Propriétés
Numéro CAS |
57522-56-2 |
|---|---|
Formule moléculaire |
C69H126AlN3O15 |
Poids moléculaire |
1264.7 g/mol |
InChI |
InChI=1S/3C23H43NO5.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h3*20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/q;;;+3/p-3/t3*20-;/m000./s1 |
Clé InChI |
NLNSFWDMGONSDJ-AMAPTOPXSA-K |
SMILES isomérique |
[H+].[H+].[H+].CCCCCCCCCCCCCCCCCC(=O)N[C@H]1CCC(=O)O[Al-3]23(OC(=O)CC[C@@H](C(=O)O2)NC(=O)CCCCCCCCCCCCCCCCC)(OC(=O)CC[C@@H](C(=O)O3)NC(=O)CCCCCCCCCCCCCCCCC)OC1=O |
SMILES canonique |
[H+].[H+].[H+].CCCCCCCCCCCCCCCCCC(=O)NC1CCC(=O)O[Al-3]23(OC(=O)CCC(C(=O)O2)NC(=O)CCCCCCCCCCCCCCCCC)(OC(=O)CCC(C(=O)O3)NC(=O)CCCCCCCCCCCCCCCCC)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


